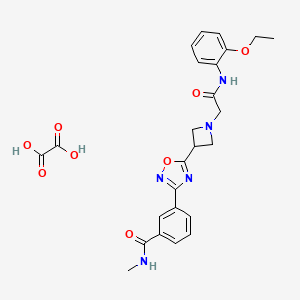
7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C26H22N4O4 and its molecular weight is 454.486. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Compounds incorporating the 1,2,4-oxadiazole ring have been synthesized and evaluated for their biological activities. For instance, Maftei et al. (2013) synthesized natural product analogs containing a 1,2,4-oxadiazole ring and tested them for antitumor activity against a panel of cell lines, finding compound 7 to exhibit potent activity with a mean IC50 value of approximately 9.4 µM. This study underscores the potential of such compounds in anticancer drug development (Maftei et al., 2013).
Catalysis and Green Chemistry
Research on quinazoline-2,4-diones has also focused on synthesis methodologies. Patil et al. (2008) developed an efficient protocol for synthesizing quinazoline-2,4(1H,3H)-dione derivatives from 2-aminobenzonitriles using carbon dioxide, showcasing an environmentally friendly approach to synthesizing these compounds (Patil et al., 2008).
Antimalarial Activity
The antimalarial activity of benzoquinoline derivatives has been investigated, indicating the therapeutic potential of these compounds. Rice (1976) synthesized alpha-dibutylaminomethylbenzoquinoline derivatives and demonstrated significant antimalarial activity against Plasmodium berghei in mice (Rice, 1976).
Electronic and Material Applications
Beyond biomedical applications, derivatives of quinazoline-2,4-dione have been explored for their potential in electronic and material science. Huang et al. (2006) synthesized 2,8-disubstituted dibenzothiophene derivatives containing quinoxaline and pyrazine moieties, revealing their suitability as electron-transport materials for organic light-emitting devices (Huang et al., 2006).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-hydroxyquinazoline-2,4(1H,3H)-dione, and the second intermediate is 7-(3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl)-3-hydroxyquinazoline-2,4(1H,3H)-dione. These intermediates are then coupled using a coupling agent to form the final product, 7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione.", "Starting Materials": [ "3,4-dimethylbenzaldehyde", "2-nitrobenzaldehyde", "4-methoxybenzaldehyde", "2-aminobenzoic acid", "4-methoxybenzylamine", "N,N-dimethylformamide", "thionyl chloride", "sodium hydroxide", "acetic anhydride", "triethylamine", "N,N'-dicyclohexylcarbodiimide", "dimethyl sulfoxide", "diisopropylethylamine", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Synthesis of 3-(3,4-dimethylphenyl)-1,2,4-oxadiazole: 3,4-dimethylbenzaldehyde and 2-nitrobenzaldehyde are reacted with thionyl chloride to form the corresponding chlorides. These are then reacted with sodium hydroxide to form the corresponding nitro alcohols, which are then cyclized with acetic anhydride to form the oxadiazole.", "Synthesis of 7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-hydroxyquinazoline-2,4(1H,3H)-dione: 2-aminobenzoic acid is reacted with the oxadiazole from the previous step using N,N-dicyclohexylcarbodiimide and dimethyl sulfoxide to form the corresponding amide. This is then reduced with diisopropylethylamine to form the hydroxyquinazoline.", "Synthesis of 7-(3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl)-3-hydroxyquinazoline-2,4(1H,3H)-dione: 4-methoxybenzylamine is reacted with the oxadiazole using N,N-dicyclohexylcarbodiimide and dimethyl sulfoxide to form the corresponding amide. This is then reduced with diisopropylethylamine to form the hydroxyquinazoline.", "Coupling of the two intermediates: The two hydroxyquinazolines from the previous steps are coupled using a coupling agent such as N,N'-dicyclohexylcarbodiimide in the presence of triethylamine and in a solvent such as ethyl acetate. The resulting product is then purified using a solvent such as methanol and water." ] } | |
Número CAS |
1206995-13-2 |
Fórmula molecular |
C26H22N4O4 |
Peso molecular |
454.486 |
Nombre IUPAC |
7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methoxyphenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C26H22N4O4/c1-15-4-7-18(12-16(15)2)23-28-24(34-29-23)19-8-11-21-22(13-19)27-26(32)30(25(21)31)14-17-5-9-20(33-3)10-6-17/h4-13H,14H2,1-3H3,(H,27,32) |
Clave InChI |
CPSMPEAQYILCJJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)OC)C |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Ethoxy-1-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2826052.png)
![N-[2-(4-methylpiperazin-1-yl)phenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2826053.png)
![3,4,5-triethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2826054.png)

![N-(2-(dimethylamino)ethyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-4-tosylbutanamide hydrochloride](/img/structure/B2826057.png)

![(E)-N-benzyl-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2826062.png)
![{2-Amino-1-[4-(tert-butyl)phenyl]ethyl}dimethylamine](/img/structure/B2826067.png)


![4,6-dimethyl-2-{4-[(2E)-3-(2-thienyl)prop-2-enoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2826070.png)

![6-(1H-Imidazol-2-yl)-1-azaspiro[3.3]heptane;dihydrochloride](/img/structure/B2826072.png)
![1-(2-hydroxyethyl)-5-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2826074.png)
